cyathusal C
Description
Cyathusal C is a heterocyclic organic compound belonging to the cyathusal family, which includes structurally related metabolites such as cyathusal A and cyathusal B. These compounds are derived from the fermented mushroom Cyathus stercoreus, a species native to the Indo-Himalayan region (IHR), particularly in humicolous soils of Meghalaya, India .
Properties
CAS No. |
943632-92-6 |
|---|---|
Molecular Formula |
C20H20O8 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
9,10-dihydroxy-8-methoxy-1-oxo-6-propan-2-yloxy-3-[(E)-prop-1-enyl]-6H-pyrano[4,3-c]isochromene-7-carbaldehyde |
InChI |
InChI=1S/C20H20O8/c1-5-6-10-7-12-14(19(24)27-10)15-13(20(28-12)26-9(2)3)11(8-21)18(25-4)17(23)16(15)22/h5-9,20,22-23H,1-4H3/b6-5+ |
InChI Key |
BNFPYGWOFGPTQR-AATRIKPKSA-N |
SMILES |
CC=CC1=CC2=C(C3=C(C(=C(C(=C3C(O2)OC(C)C)C=O)OC)O)O)C(=O)O1 |
Isomeric SMILES |
C/C=C/C1=CC2=C(C3=C(C(=C(C(=C3C(O2)OC(C)C)C=O)OC)O)O)C(=O)O1 |
Canonical SMILES |
CC=CC1=CC2=C(C3=C(C(=C(C(=C3C(O2)OC(C)C)C=O)OC)O)O)C(=O)O1 |
Synonyms |
cyathusal C |
Origin of Product |
United States |
Chemical Reactions Analysis
Chemical Reaction Classification Framework
Chemical reactions are broadly categorized into synthesis, decomposition, single/double replacement, combustion, and acid-base reactions . For cyathusal C, potential reaction pathways would depend on its molecular structure and functional groups. For example:
Reaction Optimization Strategies
Modern chemical reaction optimization often employs Design of Experiments (DoE) methods, as seen in studies optimizing reaction conditions for pharmaceuticals . For this compound, key factors to investigate could include:
Analytical Techniques for Reaction Monitoring
To study this compound’s reactions, the following methods could be applied:
Potential Biological Relevance
If this compound is a bioactive compound (e.g., alkaloid, terpene), its reactivity might involve:
-
Enzymatic interactions (e.g., hydrolysis by esterases or oxidation by cytochrome P450 enzymes) .
-
Antioxidant activity , similar to vitamin C , through radical scavenging or redox cycling.
Research Gaps and Recommendations
-
Structural elucidation : Determine this compound’s molecular formula and functional groups via HRMS and NMR.
-
Reactivity screening : Test stability under acidic/basic conditions, heat, and UV light.
-
Bioactivity assays : Evaluate interactions with biological macromolecules (e.g., DNA, proteins) using techniques like fluorescence spectroscopy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Cyathusal A
Cyathusal A (C₁₇H₁₄O₇) is a pyrano-isochromene derivative with a propenyl substituent and multiple hydroxyl groups. It exhibits potent antioxidant activity, demonstrated by its DPPH radical scavenging capacity (IC₅₀: 18.7 µM) . Its structure includes aromatic rings and ketone groups, which enhance hydrogen bonding and hydrophobic interactions with target proteins like Eg5, a kinesin involved in mitotic spindle assembly .
Cochlactone A
Cochlactone A (C₁₅H₁₈O₅) is an alkyl-phenyl ketone with a γ-lactone fragment. Unlike cyathusal A, it lacks a pyrano-isochromene backbone but shares aromaticity and ketone functional groups. It showed stable binding to Eg5 in molecular dynamics (MD) simulations (RMSD: 0.31–0.37 nm) and anti-inflammatory activity .
Phelligridin C
Phelligridin C (C₁₄H₁₂O₅), a furo-pyranone derivative, demonstrates cytotoxicity against lung cancer cell lines (NCI-H226). Its binding to Eg5 involves π–cation interactions and salt bridges, differing from cyathusal A’s reliance on hydrophobic interactions .
Sterenin E
Sterenin E (C₁₆H₂₀O₆), a polyketide, inhibits α-glucosidase and binds Eg5 via H-bonds and hydrophobic pockets. Its RMSD values decreased after 80 ns in MD simulations, suggesting less stability compared to cyathusal A .
Pharmacological and Binding Properties
Table 1: Comparative Pharmacological Profiles
Table 2: Molecular Dynamics Parameters (100 ns Simulation)
| Compound | RMSD (nm) | Rg (nm) | RMSF (nm) |
|---|---|---|---|
| Cyathusal A | 0.37 | 1.8 | 0.14 |
| Cochlactone A | 0.31–0.35 | 1.7 | 0.10 |
| Phelligridin C | 0.33 | 1.75 | 0.12 |
| Sterenin E | 0.35 (↓ after 80 ns) | 1.8 | 0.11 |
Functional Group Analysis
Cyathusal A shares critical pharmacophores with its analogs, including aromatic rings (for Van der Waals interactions) and hydroxyl/ketone groups (for H-bonding). However, its unique pyrano-isochromene scaffold confers higher rigidity, as evidenced by its stable Rg values (1.8 nm) compared to Sterenin E’s declining stability . Cochlactone A and Phelligridin C, lacking this scaffold, rely on lactone or furo-pyranone systems for target engagement .
Q & A
Q. How can researchers integrate this compound’s fragmented pharmacokinetic data into predictive models?
- Answer : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro ADME data to in vivo scenarios. Validate models with preclinical studies, prioritizing parameters like plasma protein binding and hepatic clearance. Address interspecies differences using allometric scaling .
Data Presentation Guidelines
- Tables : Include spectral data (δ ppm for NMR, m/z for HRMS) and bioactivity metrics (IC50, selectivity indices). Format tables using ACS style, with footnotes explaining abbreviations .
- Figures : Prioritize mechanistic schematics over raw spectra. For dose-response curves, label axes clearly (log-scale if applicable) and highlight statistical thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
